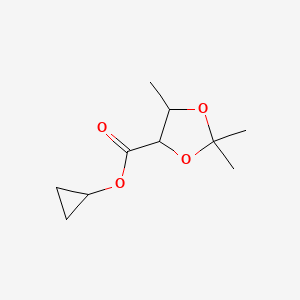
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
描述
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is an organic compound with the molecular formula C₁₀H₁₆O₄ It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-6-8(14-10(2,3)13-6)9(11)12-7-4-5-7/h6-8H,4-5H2,1-3H3 |
InChI 键 |
UDIKYTUYGOIPDP-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(O1)(C)C)C(=O)OC2CC2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be synthesized through several methods. One common approach involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dioxolane ring being facilitated by the presence of the acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetalization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate their activity.
相似化合物的比较
Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be compared with other similar compounds, such as:
2,2,4-Trimethyl-1,3-dioxolane: This compound shares a similar dioxolane ring structure but differs in the position and nature of substituents.
2,4,5-Trimethyl-1,3-dioxolane: Another related compound with variations in the methyl group positions.
The uniqueness of this compound lies in its specific cyclopropyl and carboxylate functional groups, which confer distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


